N-(3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
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Description
N-(3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound is also known as NBP and has a molecular formula of C17H12N2O5.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of benzoxazolone derivatives, which share a core structure with the chemical , involves a method that starts from easily accessible and air-stable nitroarenes. This process is significant for generating compounds with a wide spectrum of biological activities, showcasing the versatility and potential of such molecules in scientific research and pharmaceutical applications (Ram & Soni, 2013).
Biological Evaluation and Potential Applications
- Cancer Research: Novel nitroimidazole-based compounds have been explored for their potential as tumor hypoxia markers. These markers could localize in tumors and show differential accumulation in hypoxic cells, suggesting their utility in cancer diagnosis and treatment monitoring (Zejun Li et al., 2005).
- Inflammation and Tissue Damage: Derivatives combining benzisothiazole and 4-thiazolidinone frameworks have shown promise in affecting inflammatory processes and wound healing, with some compounds inhibiting MMP-9, a key enzyme in inflammation, at nanomolar levels (Incerti et al., 2018).
- Antimicrobial Activity: Benzoxazole derivatives have been evaluated for their antimicrobial activities against a range of pathogens. Some synthesized compounds exhibited significant activity, suggesting their potential as scaffolds for designing new antimicrobial drugs (Ertan-Bolelli et al., 2016).
Luminescence and Sensitization
- Luminescence Sensitization: Thiophenyl-derivatized nitrobenzoic acid ligands have been explored as sensitizers for Eu(III) and Tb(III) luminescence, demonstrating potential applications in materials science for developing luminescent materials with enhanced efficiency and stability (Viswanathan & Bettencourt-Dias, 2006).
properties
IUPAC Name |
N-(3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c20-15(17-11-4-3-5-12(10-11)19(22)23)8-9-18-13-6-1-2-7-14(13)24-16(18)21/h1-7,10H,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKHMPDHFRHADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide |
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